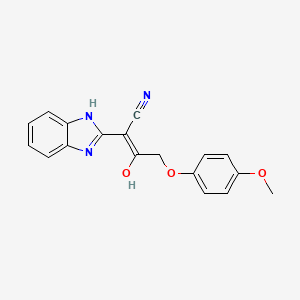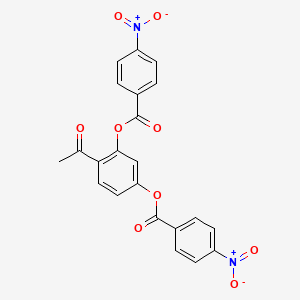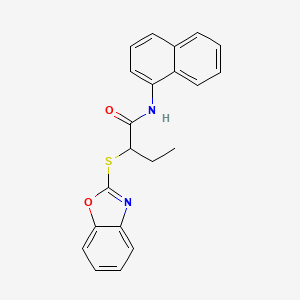![molecular formula C19H17BrN4S B10884377 3-[(3-bromobenzyl)sulfanyl]-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10884377.png)
3-[(3-bromobenzyl)sulfanyl]-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-BROMOBENZYL)SULFANYL]-5-ISOPROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE is a complex organic compound with a molecular formula of C19H17BrN4S. . The presence of a bromobenzyl group and a sulfanyl linkage further adds to its structural complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-BROMOBENZYL)SULFANYL]-5-ISOPROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazinoindole Core: The initial step involves the cyclization of appropriate precursors to form the triazinoindole core.
Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable bromobenzyl halide reacts with the triazinoindole core.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-BROMOBENZYL)SULFANYL]-5-ISOPROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The bromobenzyl group can be reduced to form the corresponding benzyl derivative.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the bromobenzyl group can produce benzyl derivatives .
Aplicaciones Científicas De Investigación
3-[(3-BROMOBENZYL)SULFANYL]-5-ISOPROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-[(3-BROMOBENZYL)SULFANYL]-5-ISOPROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE involves its ability to interact with specific molecular targets and pathways. For instance, as an iron chelator, it binds to ferrous ions (Fe2+), thereby inhibiting iron-dependent processes in cells . This can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent .
Comparación Con Compuestos Similares
Similar Compounds
3-Allylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole: Similar in structure but lacks the bromobenzyl and isopropyl groups.
3-Propargylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole: Contains a propargyl group instead of the bromobenzyl group.
Uniqueness
The uniqueness of 3-[(3-BROMOBENZYL)SULFANYL]-5-ISOPROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromobenzyl group enhances its potential as a substrate for nucleophilic substitution reactions, while the isopropyl group may influence its lipophilicity and cellular uptake .
Propiedades
Fórmula molecular |
C19H17BrN4S |
|---|---|
Peso molecular |
413.3 g/mol |
Nombre IUPAC |
3-[(3-bromophenyl)methylsulfanyl]-5-propan-2-yl-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C19H17BrN4S/c1-12(2)24-16-9-4-3-8-15(16)17-18(24)21-19(23-22-17)25-11-13-6-5-7-14(20)10-13/h3-10,12H,11H2,1-2H3 |
Clave InChI |
GKZIKMJBDMGPQX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC(=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B10884294.png)
![2,4-dichloro-N'-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10884295.png)
![3,4-dihydroisoquinolin-2(1H)-yl[1-(pyridin-4-ylmethyl)piperidin-3-yl]methanone](/img/structure/B10884297.png)



![2-(4-Bromophenoxy)-1-{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B10884326.png)
![2-(4-Nitrophenyl)-2-oxoethyl 2-{2-[4-(dimethylamino)phenyl]-1-diazenyl}benzoate](/img/structure/B10884340.png)
![{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(2-fluorophenyl)methanone](/img/structure/B10884347.png)
![2-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]quinoline](/img/structure/B10884359.png)
![2-[(4-acetylphenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B10884366.png)

![1-(2-Adamantyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B10884370.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B10884371.png)
